
4-methoxy-2,6-pyridinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2,6-pyridinedicarboxamide is a heterocyclic organic compound with a pyridine ring substituted with methoxy and dicarboxamide groups at the 4 and 2,6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methoxy-2,6-pyridinedicarboxamide can be synthesized through the following steps:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2,6-pyridinedicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted under specific conditions.
Amidation Reactions: The dicarboxamide groups can participate in further amidation or esterification reactions.
Common Reagents and Conditions
Trifluoroacetic Anhydride (TFAA): Used in the conversion of 4-methoxypyridine-2,6-dicarboxamide to 4-methoxypyridine-2,6-dicarbonitrile in the presence of triethylamine (Et₃N) at 0°C in tetrahydrofuran (THF).
Major Products
4-Methoxypyridine-2,6-dicarbonitrile: Formed from the reaction with trifluoroacetic anhydride.
Scientific Research Applications
4-methoxy-2,6-pyridinedicarboxamide has several scientific research applications:
Coordination Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their spin crossover and thermochromic properties.
Catalysis: Employed in catalytic organic transformations due to its ability to stabilize reactive species.
Material Science: Utilized in the design of functional materials, such as sensors and molecular recognition systems.
Biological Applications: Investigated for potential pharmacological activities and as a model compound for studying intramolecular hydrogen bonding.
Mechanism of Action
The mechanism of action of 4-methoxypyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxamide: Lacks the methoxy group but shares the dicarboxamide functionality.
Furan-2,5-dicarboxamide: Contains a furan ring instead of a pyridine ring but has similar dicarboxamide groups.
Uniqueness
4-methoxy-2,6-pyridinedicarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H9N3O3 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
4-methoxypyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C8H9N3O3/c1-14-4-2-5(7(9)12)11-6(3-4)8(10)13/h2-3H,1H3,(H2,9,12)(H2,10,13) |
InChI Key |
VTFCGOGFWATXER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


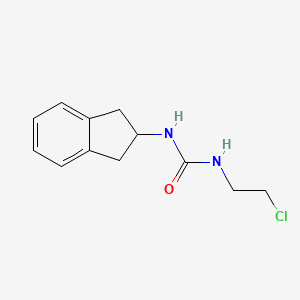
![4-[(6-Chloropyridin-3-yl)methyl]-1-hydroxy-2-naphthoic acid](/img/structure/B8733237.png)
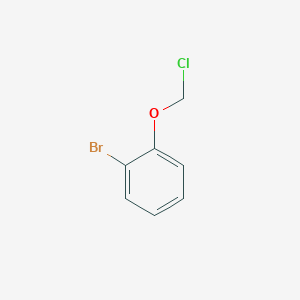
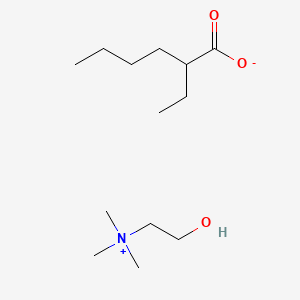
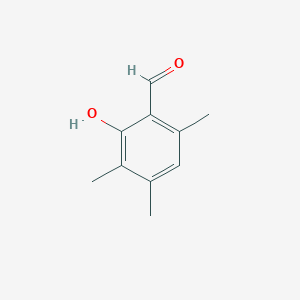
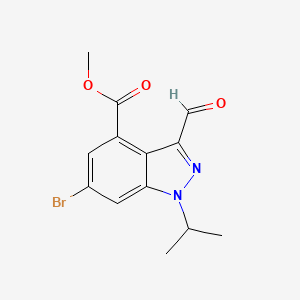
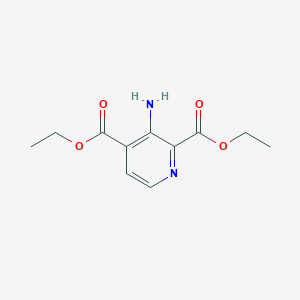
![1-[4-(2-Bromobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B8733271.png)
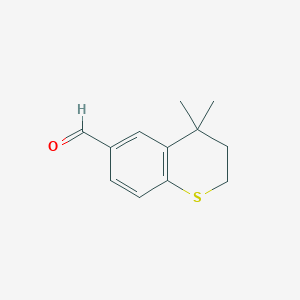
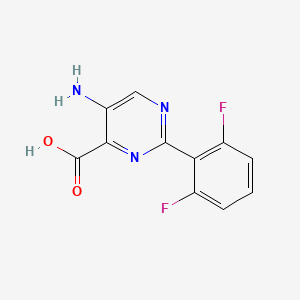
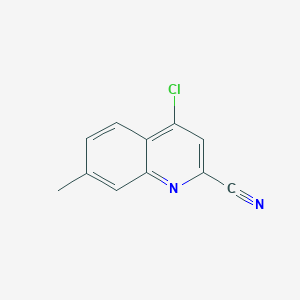
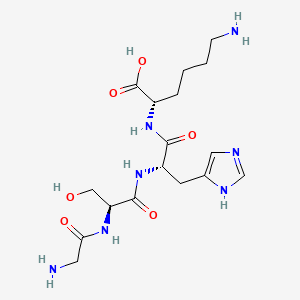
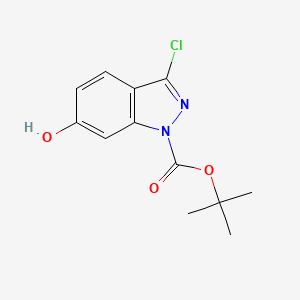
![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B8733348.png)
